5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the assembly of the pyrazolopyridine system. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the methyl groups, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
5-Methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the methanesulfonyl and dimethyl groups, which can significantly alter its biological activity and chemical reactivity.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: The presence of a bromine atom can enhance the compound’s reactivity towards nucleophilic substitution reactions.
1-Phenyl-3-methyl-5-amino-pyrazole: This precursor compound is often used in the synthesis of more complex pyrazolopyridine derivatives.
The unique structural features of this compound, such as the methanesulfonyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfonylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-6-8-4-7(15(3,13)14)5-10-9(8)12(2)11-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOVMOJENMKYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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